Pseudoanguillosporin A
Description
Contextualization within the Isochroman (B46142) Chemical Class
Pseudoanguillosporin A belongs to the isochroman class of organic compounds. vulcanchem.com Isochromans are derivatives of a bicyclic ether, characterized by a fused benzene (B151609) ring and a dihydropyran ring. This core structure is a key feature of many biologically active natural products.
The isochroman skeleton of this compound is substituted with a methyl group and two hydroxyl groups on the aromatic ring, and a heptyl group on the dihydropyran ring. scbt.com The specific arrangement of these functional groups contributes to its distinct chemical properties and biological activities. Its chemical formula is C₁₇H₂₆O₃ and it has a molecular weight of 278.4 g/mol . scbt.com The absolute configuration of the stereocenter at C-2 has been determined, which is a crucial aspect for understanding its interaction with biological targets. unideb.hu Other related compounds, such as Pseudoanguillosporin B, which possesses an additional hydroxyl group on the alkyl side chain, have also been isolated and studied. unideb.humdpi.com
Significance as a Fungal Secondary Metabolite
This compound is a secondary metabolite produced by the endophytic fungus Pseudoanguillospora sp. unideb.hu Fungal secondary metabolites are a diverse group of compounds that are not essential for the primary growth of the fungus but often play roles in ecological interactions, such as defense and communication. researchgate.net The production of such metabolites can be influenced by environmental conditions, including interactions with other microorganisms. vulcanchem.commdpi.com
The isolation of this compound from an endophytic fungus—a fungus that lives within a plant for at least part of its life cycle without causing apparent disease—highlights the potential of these organisms as a source of novel bioactive compounds. unideb.hu Research has shown that this compound exhibits antimicrobial activities, which is a common characteristic of secondary metabolites produced by endophytic fungi. unideb.hu
Overview of Research Trajectories in Natural Product Discovery
The study of natural products like this compound is a cornerstone of drug discovery and chemical biology. frontiersin.orgfrontiersin.org Historically, natural products have been a rich source of therapeutic agents and have provided complex chemical scaffolds that inspire the synthesis of new drugs. frontiersin.orgfrontiersin.org The process of natural product discovery involves several key stages, including the isolation and purification of compounds from natural sources, structure elucidation using techniques like NMR and mass spectrometry, and the evaluation of their biological activities. acs.org
Modern natural product research is increasingly being enhanced by advancements in technology. nih.gov The integration of genomics and metabolomics allows for the targeted discovery of new compounds by analyzing the biosynthetic gene clusters within microorganisms. nih.gov Furthermore, computational tools and artificial intelligence are being utilized to predict the structures and functions of natural products, accelerating the discovery process. acs.orgnih.gov The investigation of compounds like this compound contributes to the vast library of natural products and provides new avenues for research in medicinal chemistry and pharmacology. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKGJIZUJUBDN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Origins and Fungal Producers
Fungal Isolates and Associated Ecological Niches
The discovery of Pseudoanguillosporin A and its analogs is linked to fungi occupying specific and often unique environmental niches. These fungi have been isolated from terrestrial plants, marine environments, and even man-made subterranean structures.
Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a significant source of novel bioactive compounds. researchgate.net The initial discovery of this compound and its counterpart, Pseudoanguillosporin B, was from an endophytic fungus identified as Pseudoanguillospora sp. researchgate.netunideb.hu These two new isochromans were isolated along with the known compound cephalochromin (B1194677) from this fungus. unideb.hu
The genus Cadophora is also recognized as a common group of root endophytic fungi, found in a wide variety of plant species, including trees and grasses. nih.gov While not the original source of this compound, species within this genus have been shown to produce structurally related isochroman (B46142) compounds. For instance, a Cadophora species has been documented to produce isochromanones with antimicrobial activity. researchgate.net This indicates that the genetic potential to synthesize this class of compounds is present in different endophytic genera.
Table 1: Endophytic Fungal Sources of this compound and Related Compounds
| Compound | Producing Fungus | Host/Isolation Source | Reference |
|---|---|---|---|
| This compound | Pseudoanguillosporin sp. | Endophyte | researchgate.netunideb.hu |
| Pseudoanguillosporin B | Pseudoanguillosporin sp. | Endophyte | unideb.hu |
| Pseudoanguillosporin C | Cadophora sp. 10-5-2 M | Subterranean Iron Mine | nih.govacs.org |
| Soudanones A-G | Cadophora sp. 10-5-2 M | Subterranean Iron Mine | nih.govacs.org |
Marine-Derived Fungal Strains
The marine environment, known for its unique biodiversity and extreme conditions, is a rich source of fungi that produce novel secondary metabolites. nih.govfrontiersin.org Marine-derived fungi have yielded a plethora of bioactive compounds, including polyketides, alkaloids, and terpenoids. nih.govmdpi.com this compound has been successfully isolated from cultures of marine-derived fungal strains. mdpi.com
In one notable study, this compound and B were identified from the marine-adapted fungus Cosmospora sp. mdpi.comresearchgate.net This discovery underscores the potential of marine fungal isolates as producers of this specific isochroman. The production from a marine source highlights the broad distribution of the biosynthetic pathways for these compounds across different fungal habitats.
Subterranean environments like caves and mines are unique ecosystems that host diverse and often understudied microbial communities. acs.orgnih.gov These habitats are characterized by factors such as the absence of light, limited nutrient availability, and high concentrations of metals or salts. acs.orgnih.gov
The Soudan Underground Iron Mine in Minnesota, a deep subterranean environment, has been a surprising source of fungi producing compounds related to this compound. nih.govacs.orgnih.gov A specific fungal strain, Cadophora sp. 10-5-2 M, was collected from the 10th level of this mine, approximately 220 meters below ground. researchgate.net This isolate was found to produce a new isochromane named pseudoanguillosporin C, along with seven novel isochromanones called soudanones A-G. nih.govacs.orgresearchgate.net The discovery of these related metabolites in a fungus from such an extreme environment suggests that these unique conditions may select for fungi with specialized metabolic capabilities. researchgate.net
Cultivation Strategies for Metabolite Production
The production of this compound and its derivatives in the laboratory is achieved through different fungal cultivation methods. The choice of strategy can significantly impact the yield and diversity of the metabolites produced.
The traditional method for cultivating microorganisms involves growing a single microbial species in a sterile, controlled laboratory environment, known as an axenic or pure culture. researchgate.net This approach allows for the straightforward study of a single organism's metabolic output.
The initial isolations of isochromans from both Pseudoanguillospora sp. and Cadophora sp. were achieved using standard axenic culture techniques. unideb.huacs.org For example, the soudanones were characterized as being produced in axenic cultures of the Ascomycete Cadophora sp. mdpi.com This demonstrates that these fungi can synthesize these compounds without direct interaction with other microbes. However, it is widely recognized that many biosynthetic gene clusters remain unexpressed or "silent" under standard laboratory culture conditions, which has led to the exploration of alternative cultivation methods. mdpi.comfrontiersin.org
Microbial co-cultivation, where two or more different microorganisms are grown together, is an innovative strategy designed to mimic the natural competitive interactions microbes face in their habitats. frontiersin.orgmdpi.com This competition can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel or enhanced quantities of secondary metabolites. mdpi.comfrontiersin.org
This technique has proven highly effective for the production of this compound. In a key study, the compound was not detected in the axenic monocultures of either the marine-derived fungus Cosmospora sp. or the phytopathogenic fungus Magnaporthe oryzae. mdpi.comresearchgate.net However, when the two fungi were co-cultivated, the production of this compound and B was induced. mdpi.comresearchgate.net This induction is believed to be a response to the interaction between the two fungal species, demonstrating that co-cultivation is a powerful tool for unlocking the hidden chemical potential of fungi. mdpi.com
**Table 2: Comparison of Cultivation Methods for this compound Production by *Cosmospora sp.***
| Cultivation Method | Fungus/Fungi | This compound Detected | Reference |
|---|---|---|---|
| Axenic Monoculture | Cosmospora sp. | No | mdpi.comresearchgate.net |
| Axenic Monoculture | Magnaporthe oryzae | No | mdpi.comresearchgate.net |
| Co-cultivation | Cosmospora sp. + Magnaporthe oryzae | Yes (Induced) | mdpi.comresearchgate.net |
Microbial Co-cultivation Techniques
Genetic and Enzymatic Foundations of Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated, its isochroman structure strongly suggests its origin from the polyketide pathway. mdpi.com Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). wikipedia.org
The biosynthesis of isocoumarins and their derivatives, such as isochromans, generally involves the condensation of acetyl-CoA and malonyl-CoA units by a PKS to form a polyketide chain. mdpi.com This chain then undergoes a series of cyclization and modification reactions to yield the final product. It is hypothesized that a non-reducing polyketide synthase (NR-PKS) is responsible for assembling the core of this compound. The genes encoding the PKS and other necessary tailoring enzymes are expected to be located together in a biosynthetic gene cluster within the fungal genome. nih.gov
Further research, including genome sequencing of Pseudoanguillospora sp. and Cosmospora sp., and functional characterization of the identified PKS and other biosynthetic enzymes, is required to fully unravel the genetic and enzymatic intricacies of this compound biosynthesis.
Advanced Spectroscopic Techniques for Structural Characterization
The foundational structure of this compound was pieced together using a suite of powerful spectroscopic tools. Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the proton and carbon framework, while High-Resolution Mass Spectrometry (HR-ESIMS) established the exact molecular formula, and Fourier-Transform Infrared (FT-IR) spectroscopy identified key functional groups. mdpi.comresearchgate.net
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were instrumental in assembling the connectivity of atoms within this compound. Analysis of the ¹H NMR spectrum reveals signals corresponding to aromatic protons, oxymethine protons, and a long alkyl chain. The ¹³C NMR spectrum confirms the presence of 17 carbon atoms, including those of the isochroman core and the heptyl side chain. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were critical in connecting the different structural fragments to establish the complete planar structure of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Data derived from foundational studies by Kock et al., 2009)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 3 | 75.8 | 4.35 (m) |
| 4 | 29.9 | 2.70 (m), 2.85 (m) |
| 5 | 133.0 | 7.01 (d, 8.4) |
| 6 | 116.3 | 6.67 (dd, 8.4, 2.6) |
| 7 | 155.8 | - |
| 8 | 106.8 | 6.51 (d, 2.6) |
| 9 | 138.4 | - |
| 10 | 115.1 | - |
| 1' | 36.5 | 1.65 (m), 1.80 (m) |
| 2' | 29.5 | 1.25-1.40 (m) |
| 3' | 29.2 | 1.25-1.40 (m) |
| 4' | 31.8 | 1.25-1.40 (m) |
| 5' | 22.6 | 1.25-1.40 (m) |
| 6' | 14.1 | 0.89 (t, 6.8) |
| 7' | 21.1 | 1.05 (d, 6.5) |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was employed to determine the precise molecular formula of this compound. This technique provides a highly accurate mass measurement, which allowed for the unambiguous determination of the elemental composition. The analysis established the molecular formula as C₁₇H₂₆O₃, a finding that was corroborated by the ¹³C NMR data. mdpi.comresearchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy provided crucial information about the functional groups present in the this compound molecule. The FT-IR spectrum displays characteristic absorption bands that confirm the presence of a hydroxyl (-OH) group, aromatic C-H bonds, aliphatic C-H bonds, and C-O ether linkages, consistent with the proposed isochroman structure. mdpi.comresearchgate.net
Chiroptical Methods for Absolute Configuration Assignment
While spectroscopic methods define the connectivity of a molecule, chiroptical techniques are essential for determining its three-dimensional arrangement, or stereochemistry. For this compound, Electronic Circular Dichroism (ECD) and polarimetry were pivotal in assigning the absolute configuration of its stereocenters. mdpi.comrsc.org
Electronic Circular Dichroism (ECD) spectroscopy was a key technique in establishing the absolute configuration of the stereocenter at the C-3 position. The experimental ECD spectrum of this compound was compared with that of its co-isolated counterpart, Pseudoanguillosporin B. rsc.org This comparison, in conjunction with the isochroman helicity rule and supported by Time-Dependent Density Functional Theory (TDDFT) calculations, allowed for the confident assignment of the (3R)-configuration. unideb.hursc.org
The optical activity of this compound was confirmed by polarimetry, which measures the rotation of plane-polarized light. The compound exhibits a specific optical rotation ([α]D), indicating that it is a chiral molecule and exists as a single enantiomer. mdpi.comnih.gov This measurement is a fundamental characteristic of a chiral compound and complements the absolute configuration determined by ECD.
Table 2: Spectroscopic and Chiroptical Properties of this compound
| Technique | Observation |
|---|---|
| HR-ESIMS | Molecular Formula: C₁₇H₂₆O₃ |
| FT-IR | Characteristic absorptions for OH, aromatic, and ether groups |
| [α]D | Confirms chirality and provides a specific rotation value |
| ECD | Determines the (3R) absolute configuration |
Structural Elucidation and Stereochemical Determination Methodologies
Chemical Derivatization and Spectroscopic Analysis
The absolute configuration of chiral centers in complex organic molecules is a critical aspect of their complete structural elucidation. While Pseudoanguillosporin A lacks a secondary alcohol in its alkyl side chain, the stereochemistry of the closely related analogue, Pseudoanguillosporin B, which possesses a hydroxyl group at the C-6' position, was definitively established using a modified Mosher's ester method. researchgate.net This analysis provided a key reference point for related isochroman (B46142) compounds.
The determination was not performed on Pseudoanguillosporin B directly, but on its methylated derivative. researchgate.net The procedure involved the esterification of the C-6' secondary alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxyphenylacetic acid (MPA), which is an analogue of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) used in the standard Mosher's method. This reaction creates a pair of diastereomers, the (S)-MPA ester and the (R)-MPA ester.
The fundamental principle of this method relies on the anisotropic effect of the phenyl group in the chiral MPA reagent, which influences the chemical shifts (δ) of nearby protons in the nuclear magnetic resonance (¹H NMR) spectrum. nih.gov In the preferred conformation of the diastereomeric esters, the protons on one side of the MPA plane are shielded (shifted upfield), while those on the other side are deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons adjacent to the newly formed chiral ester center, the absolute configuration of the original alcohol can be unambiguously assigned. nih.gov
For the methylated derivative of Pseudoanguillosporin B, the analysis of the ¹H NMR spectra of the resulting (S)- and (R)-MPA esters established the absolute configuration of the C-6' stereocenter as R. geomar.de
Detailed Research Findings
Biological Activities and Mechanistic Studies
Antimicrobial Efficacy
Pseudoanguillosporin A exhibits potent activity against both bacterial and fungal phytopathogens. vulcanchem.com Research has highlighted its efficacy in inhibiting the growth of several economically important plant pests.
Antibacterial Activity
This compound has shown notable antibacterial properties, particularly against Gram-negative bacteria known to cause significant crop damage. Studies have documented its inhibitory effects against Pseudomonas syringae and Xanthomonas campestris. mdpi.comresearchgate.netnih.govnih.govsciencegate.appgeomar.de In one study, this compound displayed strong activity against these bacteria, with IC₅₀ values indicating potent inhibition. mdpi.com Specifically, the IC₅₀ value against Xanthomonas campestris was recorded at 23.4 µg/mL, while against Pseudomonas syringae, it was 11.5 µg/mL. mdpi.com
Table 1: Antibacterial Activity of this compound
| Bacterial Species | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Pseudomonas syringae | 11.5 | mdpi.com |
| Xanthomonas campestris | 23.4 | mdpi.com |
Antifungal Activity
The compound has demonstrated strong and broad-spectrum antifungal capabilities. mdpi.comresearchgate.netnih.govnih.govsciencegate.appgeomar.de Its effectiveness has been particularly noted against the devastating plant pathogens Magnaporthe oryzae, the causal agent of rice blast, and Phytophthora infestans, which causes late blight in potatoes and tomatoes. mdpi.comresearchgate.netnih.govnih.govsciencegate.appgeomar.de
Research from a co-cultivation study of a marine fungus, Cosmospora sp., and Magnaporthe oryzae highlighted the potent anti-phytopathogenic activity of this compound. mdpi.comresearchgate.netnih.govnih.gov The study reported significant inhibitory concentration (IC₅₀) values against these fungal pathogens. mdpi.com The IC₅₀ value against Magnaporthe oryzae was 0.8 µg/mL, and against Phytophthora infestans, it was 2.7 µg/mL, underscoring its potent fungicidal properties. mdpi.com
Table 2: Antifungal Activity of this compound
| Fungal Species | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Magnaporthe oryzae | 0.8 | mdpi.com |
| Phytophthora infestans | 2.7 | mdpi.com |
Anti-phytopathogenic Activity Spectrum
This compound is recognized for its broad and potent anti-phytopathogenic activity. mdpi.comresearchgate.netnih.govnih.gov It effectively inhibits a range of pathogens, including the bacteria Pseudomonas syringae and Xanthomonas campestris, and the fungi Magnaporthe oryzae and Phytophthora infestans. mdpi.comresearchgate.netnih.govnih.govsciencegate.appgeomar.deresearchgate.net This wide spectrum of activity suggests its potential as a versatile agent for crop protection.
Molecular Mechanisms of Action (In Vitro)
The development of effective antifungal therapies faces challenges due to the evolutionary similarities between fungi and humans. nih.gov However, mitochondria in fungi present a potential vulnerability due to their distinct roles in fungal growth, virulence, and drug resistance. nih.gov
Fungal Mitochondrial Inhibition
This compound is known to inhibit mitochondrial respiration in fungi. vulcanchem.com The electron transport chain in fungal mitochondria plays a crucial role in various cellular functions, including growth, drug sensitivity, and the host's immune response. researchgate.net Disruption of this chain can lead to impaired fungal viability. researchgate.net While the precise molecular mechanism is still under investigation, isochroman (B46142) compounds, the class to which this compound belongs, often interact with membrane components or enzymatic pathways, leading to the disruption of normal cellular functions in target organisms. vulcanchem.com
Identification of Cellular Targets and Pathways
While the specific cellular targets of this compound are not yet fully elucidated, research into related compounds and microbial responses offers some insights. For instance, studies on other antimicrobial agents targeting Pseudomonas species have identified various cellular pathways that are affected. nih.gov Plant-derived antimicrobials can disrupt the cell membrane and interfere with metabolic processes. nih.gov In fungi, the inhibition of mitochondrial function is a key mechanism for many antifungal agents, leading to a metabolic collapse characterized by the accumulation of certain metabolites, like citrate, and ultimately, cell death. nih.gov The broad-spectrum activity of this compound suggests it may act on a fundamental process common to these diverse phytopathogens. mdpi.comresearchgate.netnih.govnih.gov
Enzyme Inhibition Studies
Currently, there are no publicly available scientific studies that have specifically investigated the enzyme-inhibiting properties of this compound. Research into its direct molecular targets and its potential to inhibit specific enzymes has not yet been reported in the scientific literature. Therefore, the mechanism of action regarding enzyme inhibition remains an unelucidated area of its biological profile.
In Vitro Bioactivity Profiling
This compound has demonstrated significant antimicrobial activity in various in vitro assays. Research has highlighted its potent effects against a range of plant pathogens, suggesting its potential as an anti-phytopathogenic agent.
Notably, studies have shown that this compound exhibits broad-spectrum activity against several phytopathogenic bacteria and oomycetes. The compound has been reported to have the broadest and strongest anti-phytopathogenic activity against Pseudomonas syringae, Xanthomonas campestris, Magnaporthe oryzae, and Phytophthora infestans. nih.gov The inhibitory concentrations (IC50) for these activities were found to be in the range of 0.8 to 23.4 µg/mL. nih.gov
The table below summarizes the reported in vitro bioactivity of this compound against various phytopathogens.
| Target Organism | Type of Pathogen | Bioactivity (IC₅₀ in µg/mL) | Reference |
| Pseudomonas syringae | Bacterium | 0.8 - 23.4 | nih.gov |
| Xanthomonas campestris | Bacterium | 0.8 - 23.4 | nih.gov |
| Magnaporthe oryzae | Fungus | 0.8 - 23.4 | nih.gov |
| Phytophthora infestans | Oomycete | 0.8 - 23.4 | nih.gov |
In Vivo Efficacy Studies (in relevant non-human models, focusing on mechanistic insights)
As of the current available scientific literature, there are no published in vivo efficacy studies for this compound in any non-human models. While its in vitro bioactivity is documented, the effectiveness and mechanistic insights of this compound within a living organism have not yet been investigated or reported. The translation of its in vitro antimicrobial properties to a more complex biological system remains a future area of research.
Structure Activity Relationship Sar Studies and Analogues
Comparative Analysis with Pseudoanguillosporin Analogues
A comparative analysis of pseudoanguillosporin A with its naturally occurring analogues provides valuable insights into how minor structural modifications can significantly impact their biological profiles.
Pseudoanguillosporin B is a naturally occurring analogue of this compound, distinguished by the presence of a hydroxyl group on the alkyl side chain. mdpi.comunideb.hu This structural difference leads to notable variations in their biological activities. While both compounds have been isolated from the endophytic fungus Pseudoanguillospora sp. and the marine fungus Cosmospora sp., their antimicrobial and anti-phytopathogenic activities differ. mdpi.comunideb.hu
In a study comparing their effects on various phytopathogens, this compound, which lacks the side-chain oxygenation, demonstrated the most potent and broad-spectrum anti-phytopathogenic activity. mdpi.com Conversely, pseudoanguillosporin B, with its hydroxylated side chain, was found to be inactive against Magnaporthe oryzae and Phytophthora infestans at concentrations up to 100 µg/mL, indicating that the introduction of a hydroxyl group can be detrimental to its activity against certain pathogens. mdpi.com However, it did exhibit low activity against the phytopathogenic bacteria Xanthomonas campestris and Ralstonia solanacearum. researchgate.net
The absolute configuration of the C-3 stereocenter in both this compound and B has been determined using circular dichroism (CD) spectroscopy, supported by theoretical calculations. unideb.hursc.org The remote chirality of the hydroxylated carbon in pseudoanguillosporin B's side chain has a negligible effect on the CD spectrum, allowing for a direct comparison with this compound to establish the C-3 configuration. rsc.org
Table 1: Comparative Biological Activity of this compound and B
| Compound | Structural Difference from this compound | Activity against M. oryzae | Activity against P. infestans | Activity against X. campestris |
| This compound | - | Potent (IC₅₀: 0.8-3.2 µg/mL) mdpi.com | Active mdpi.comresearchgate.net | Active mdpi.comresearchgate.net |
| Pseudoanguillosporin B | Hydroxyl group on the alkyl side chain mdpi.com | Inactive at 100 µg/mL mdpi.com | Inactive at 100 µg/mL mdpi.com | Low activity researchgate.net |
Pseudoanguillosporin C is another isochroman (B46142) analogue isolated from the fungus Cadophora sp. researchgate.netresearchgate.net Structurally, it is a new isochromane that has been characterized alongside other related compounds. researchgate.net In antifungal assays, pseudoanguillosporin C demonstrated activity against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 35 µg/mL. researchgate.netacs.org This finding suggests that while it shares the core isochroman structure, the specific substitutions on the ring and side chain contribute to its distinct bioactivity profile compared to this compound.
The co-cultivation of the marine fungus Cosmospora sp. with the phytopathogen Magnaporthe oryzae led to the isolation of several isochromanones, including soudanones A, D, and E, alongside pseudoanguillosporins A and B. mdpi.comresearchgate.net This co-culture also induced the production of two new soudanone derivatives, H and I. mdpi.com
A comparative analysis of the anti-phytopathogenic activities of these compounds revealed interesting SAR trends. Soudanone A, which lacks oxygenation on its side chain, was inactive. mdpi.com In contrast, soudanone E, which possesses a hydroxyl group at the C-6' position of the side chain, showed the highest activity among the tested soudanones against P. infestans, X. campestris, and M. oryzae. mdpi.comresearchgate.net Soudanone D, with a ketone at the same position, displayed weaker activity. mdpi.comresearchgate.net This suggests that for isochromanones, hydroxylation of the aliphatic side chain is a crucial feature for anti-phytopathogenic activity. mdpi.com
Interestingly, this trend is opposite to what is observed for the isochromans, where the non-oxygenated this compound is the most active. mdpi.com This highlights the importance of the core ring structure (isochroman vs. isochromanone) in determining the influence of side-chain substitutions.
Other related compounds isolated alongside pseudoanguillosporins include cephalochromin (B1194677) and ustilaginoidin G, which are naphtho-γ-pyrones. mdpi.com Cephalochromin showed inhibitory activity against P. infestans, R. solanacearum, and X. campestris. mdpi.com
Table 2: Bioactivity of Related Isochromans and Isochromanones
| Compound | Core Structure | Side Chain Feature | Anti-phytopathogenic Activity |
| This compound | Isochroman | Non-oxygenated | Potent and broad-spectrum mdpi.comresearchgate.net |
| Pseudoanguillosporin B | Isochroman | Hydroxylated | Low to inactive mdpi.comresearchgate.net |
| Soudanone A | Isochromanone | Non-oxygenated | Inactive mdpi.com |
| Soudanone D | Isochromanone | Ketone | Weak activity mdpi.comresearchgate.net |
| Soudanone E | Isochromanone | Hydroxylated | Highest activity among soudanones mdpi.comresearchgate.net |
Elucidation of Key Pharmacophoric Elements
The identification of a pharmacophore, the specific three-dimensional arrangement of chemical features essential for biological activity, is a key goal of SAR studies.
The oxygenation state of the C-3 side chain is a critical determinant of the biological activity of this compound and its analogues. As discussed, the lack of oxygenation in this compound's heptyl side chain is correlated with its potent anti-phytopathogenic activity. mdpi.comvulcanchem.com The introduction of a hydroxyl group, as seen in pseudoanguillosporin B, significantly diminishes this activity. mdpi.com This suggests that the hydrophobicity of the side chain may play a crucial role in its interaction with the target site.
Methodological Approaches in SAR Investigations
The exploration of the structure-activity relationship (SAR) of this compound, an isochroman natural product, and its analogues is a multifaceted process that employs a combination of rational design, chemical synthesis, and advanced computational techniques. These methodologies are crucial for understanding how the chemical structure of these compounds influences their biological activity, thereby guiding the development of new and more potent derivatives.
Rational Design and Synthesis of Targeted Derivatives
The rational design and synthesis of targeted derivatives are foundational to SAR studies. This approach involves the strategic modification of the lead compound, this compound, to probe the importance of various structural features for its biological activity. Medicinal chemists utilize a variety of synthetic strategies to create a library of analogues, each with specific alterations to the core structure.
The synthesis of isochroman derivatives, the structural class to which this compound belongs, often involves multi-step reaction sequences. researchgate.net For instance, the synthesis of related heterocyclic compounds like 5H-thiazolo[3,2-a]pyrimidin-5-ones has been achieved through the cyclization of S-alkylated precursors in the presence of concentrated sulfuric acid. mdpi.com This highlights a common strategy in heterocyclic chemistry where ring-closing reactions are pivotal.
A general approach to synthesizing derivatives of a core scaffold, which could be applied to this compound, involves a one-pot, three-component reaction. mdpi.com This method allows for the efficient generation of a diverse set of analogues by varying the starting materials. For example, in the synthesis of thiazolidinones, an aromatic amine, a benzaldehyde (B42025) derivative, and mercaptoacetic acid are reacted together to form the final product. mdpi.com A similar combinatorial approach could be employed to modify the substituents on the aromatic ring or the side chain of this compound.
The design of these derivatives is often guided by initial biological data and computational modeling. For example, if a particular functional group is hypothesized to be important for activity, analogues will be synthesized where that group is altered, moved, or removed entirely. The subsequent biological evaluation of these synthesized compounds provides direct feedback on the initial hypothesis and informs the design of the next generation of derivatives. plos.orgmdpi.com
A key aspect of rational design is the consideration of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Modifications to the parent structure can be made not only to enhance potency but also to improve drug-like properties such as solubility and metabolic stability. nih.gov
The following table outlines a hypothetical set of synthesized derivatives of a lead compound, illustrating the types of modifications that are typically explored in SAR studies.
| Compound ID | Modification from Lead Compound | Rationale |
| Analogue 1 | Removal of a hydroxyl group | Investigate the importance of hydrogen bonding at this position. |
| Analogue 2 | Addition of a fluorine atom to the aromatic ring | Explore the effect of electron-withdrawing groups and potential metabolic blocking. |
| Analogue 3 | Extension of the alkyl side-chain | Probe the size limitations of the binding pocket. |
| Analogue 4 | Isosteric replacement of an ester with an amide | Evaluate the impact of altered hydrogen bonding capacity and electronic properties. |
| Analogue 5 | Introduction of a bulky substituent | Determine steric tolerance within the target's binding site. |
This table is a generalized representation of a rational design strategy and does not represent specific, publicly available data for this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua This method is instrumental in predicting the activity of novel compounds and in providing insights into the structural features that are critical for the desired biological effect.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
For instance, in a QSAR study on 3-iodochromone derivatives, descriptors such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole were identified as being influential for their fungicidal activity. frontiersin.org Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity. frontiersin.org
The predictive power and statistical significance of the QSAR models are rigorously assessed through internal and external validation techniques. frontiersin.org A statistically robust QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with a high predicted activity for synthesis and biological testing. This significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
The table below presents a simplified example of data that would be used to build a QSAR model for a series of antifungal compounds.
| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Number of Hydrogen Bond Donors |
| Compound A | 10.5 | 2.1 | 350.4 | 2 |
| Compound B | 5.2 | 2.5 | 364.4 | 1 |
| Compound C | 21.8 | 1.8 | 336.3 | 3 |
| Compound D | 8.1 | 2.3 | 358.4 | 2 |
| Compound E | 3.9 | 2.8 | 378.5 | 1 |
This table is illustrative of the data used in QSAR studies and is not based on specific experimental values for this compound or its analogues.
Computational Chemistry in SAR Interpretation (e.g., Molecular Docking)
Computational chemistry provides powerful tools for interpreting and visualizing the interactions between a ligand and its biological target at the molecular level. Molecular docking is a prominent technique in this field, which predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com
In a typical molecular docking study, a three-dimensional model of the target protein is required. The synthesized or virtual compounds are then "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity for each compound, helping to rank them in terms of their potential potency. pcbiochemres.com
The results of molecular docking can provide valuable insights into the SAR. For example, it can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and specific amino acid residues in the binding pocket. mdpi.comnih.gov This information can explain why certain structural modifications lead to an increase or decrease in biological activity. For instance, the addition of a hydroxyl or methoxy (B1213986) group might enhance hydrogen bonding interactions, leading to stronger inhibition of the target enzyme. mdpi.com
Beyond predicting binding poses, computational methods like conformational analysis can be used to understand the three-dimensional shape of flexible molecules like this compound and its analogues. mdpi.comresearchgate.net This is crucial as the biological activity of a compound is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.
The following table summarizes hypothetical docking results for a series of compounds against a target enzyme, illustrating how computational data can be used to interpret SAR.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Lead Compound | -8.5 | Tyr123, Ser245 | Hydrogen bond, Pi-pi stacking |
| Analogue 1 | -7.2 | Tyr123 | Loss of hydrogen bond with Ser245 |
| Analogue 2 | -9.1 | Tyr123, Ser245, Phe300 | Additional hydrophobic interaction with Phe300 |
| Analogue 3 | -6.8 | Tyr123 | Steric clash with the extended side-chain |
| Analogue 4 | -8.7 | Tyr123, Ser245 | Maintained key interactions with altered electronics |
This table provides a representative example of molecular docking results and is not based on actual data for this compound.
By integrating these methodological approaches—rational design and synthesis, QSAR modeling, and computational chemistry—researchers can systematically investigate the structure-activity relationships of this compound and its analogues, paving the way for the discovery of new therapeutic agents.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Pseudoanguillosporin A
As of early 2024, a complete total synthesis of this compound has not been documented in scientific literature. The synthesis of such a molecule, presumed to be a complex polyketide, would likely involve a convergent strategy where key fragments are synthesized independently before being coupled together. A critical challenge in the synthesis of polyketides is the precise control of stereochemistry at multiple chiral centers. The synthetic approach would heavily depend on the definitive stereochemical structure of the natural product.
Stereoselective Synthetic Methodologies for Isochroman (B46142) Scaffolds
The isochroman (3,4-dihydro-1H-2-benzopyran) core is a common structural feature in a wide array of bioactive natural products. mdpi.comnih.gov The development of stereoselective methods to construct this framework is therefore of high importance. Key strategies that could be applicable to a synthesis of a molecule like this compound include:
Asymmetric hetero-Diels-Alder Reactions : This powerful cycloaddition strategy can be used to construct the isochroman ring system with high enantioselectivity. A biomimetic approach might involve the in-situ generation of an isochromene and an ortho-quinone methide, which then undergo a cascade reaction catalyzed by a bimetallic system, such as Au(I)/chiral Sc(III), to yield complex tetracyclic isochroman frameworks. nih.gov
oxa-Pictet-Spengler Cyclization : This reaction is a cornerstone for the synthesis of isochroman moieties. It involves the cyclization of an aryl ethanolamine (B43304) derivative with an aldehyde or its equivalent. This method has been successfully applied in the stereoselective synthesis of complex bis-1-arylisochromans. mdpi.com
Intramolecular C–H Insertion : The use of donor/donor carbenes, catalyzed by rhodium complexes like Rh2(R-PTAD)4, allows for the formation of isochromans through enantioselective C-H insertion, effectively forming the six-membered ring with high diastereoselectivity. rsc.org
Cascade Reactions : Efficient asymmetric syntheses of isochromanone derivatives have been developed using cascade reactions that involve the trapping of carboxylic oxonium ylides. rsc.org This method can create benzo-fused δ-lactones that feature adjacent quaternary stereocenters with excellent enantioselectivity. rsc.org
These methodologies represent a toolbox for chemists to construct the core structures of complex isochroman-containing natural products, and their application would be central to any future total synthesis of this compound.
Semi-Synthetic Modification of this compound
Semi-synthetic modification involves using the naturally isolated product as a starting material to create derivatives. This approach is often more efficient than total synthesis for exploring structure-activity relationships (SAR). While no semi-synthetic studies on this compound have been published, its structure would likely offer several functional groups amenable to modification. Typical modifications for polyketides include:
Hydroxyl Group Manipulation : Secondary alcohols can be oxidized to ketones, inverted to the opposite stereochemistry, or used as handles for esterification or etherification to probe the importance of hydrogen bonding and steric effects.
Glycosylation/Deglycosylation : If the natural product is glycosylated, altering or removing the sugar moieties can have a profound impact on its biological activity and pharmacokinetic properties.
Side Chain Modification : Altering peripheral chains or functional groups can fine-tune the molecule's potency, selectivity, and physical properties.
The goal of such modifications is to generate a library of related compounds to identify key structural features required for bioactivity and to develop analogs with improved therapeutic potential. nih.govnih.gov
Derivatization for Enhanced Bioactivity and Analytical Utility
Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is done to enhance specific properties of the compound for analysis or to improve its biological activity.
For analytical purposes, particularly in mass spectrometry (MS), derivatization can significantly improve detection sensitivity. Many natural products, including those with carboxylic acid groups, ionize poorly in the commonly used positive ion mode of electrospray ionization (ESI). Charge reversal derivatization addresses this by converting a native anionic group (like a carboxylate) into a stable cationic center.
This strategy involves reacting the target molecule with a derivatizing reagent that contains a pre-charged cationic group. A prime example is the use of N-(4-aminomethylphenyl)pyridinium (AMPP), which couples to carboxylic acids to form a cationic amide. nih.govnih.gov This conversion can lead to a 10- to 20-fold increase in detection sensitivity in ESI-MS compared to analyzing the underivatized anion. nih.govnih.gov This technique is invaluable for quantifying low-abundance natural products in complex biological matrices. mdpi.com
| Derivatization Goal | Reagent Example | Functional Group Targeted | Analytical Enhancement |
| Charge Reversal | N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | Increased ESI-MS signal intensity in positive ion mode |
| Spectroscopic Aid | (R)- and (S)-MTPA | Secondary Alcohol | Determination of absolute stereochemistry via NMR |
| Ester Formation | Dicyclohexylcarbodiimide (B1669883) (DCC) / DMAP | Carboxylic Acid / Alcohol | Creation of ester analogs for SAR studies |
Acylation and esterification are fundamental reactions used to modify hydroxyl and carboxyl groups within a molecule. These modifications can alter a compound's lipophilicity, cell permeability, and metabolic stability, often leading to enhanced bioactivity.
A widely used method for mild esterification is the Steglich esterification . This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with an alcohol. wikipedia.orgorganic-chemistry.org The mild, room-temperature conditions of the Steglich esterification make it highly suitable for complex and sensitive natural products that cannot tolerate harsh acidic or basic conditions. nih.govresearchgate.netjove.com This method is invaluable for creating libraries of ester derivatives to explore structure-activity relationships. nih.govresearchgate.net
Determining the absolute configuration of multiple stereocenters in a complex molecule is a significant challenge. Derivatization with a chiral reagent can aid in this process by creating diastereomers that can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
The Mosher's method is a preeminent technique for determining the absolute configuration of chiral secondary alcohols. nih.govnih.govspringernature.com The method involves esterifying the alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govencyclopedia.pub The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR. The anisotropic effect of the phenyl ring in the MTPA reagent causes predictable chemical shift differences (Δδ = δS - δR) for protons near the newly formed ester linkage. By analyzing the sign of these Δδ values, the absolute stereochemistry of the alcohol center can be unequivocally assigned. mdpi.com This method is a critical tool in the structural elucidation of novel natural products.
Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
UPLC-MS/MS-Based Molecular Networking (MN) for Metabolomics
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a high-resolution separation technique that provides detailed information about the metabolites present in a sample. When integrated with molecular networking (MN), it becomes a powerful tool for the untargeted analysis and annotation of complex mixtures of natural products.
Molecular networking visualizes MS/MS data as spectral networks, where nodes represent parent ions and edges represent the spectral similarity between them. This approach allows for the organization of large datasets and the tentative identification of related compounds, even those present in low concentrations. For the analysis of fungal metabolomes, UPLC-MS/MS-based molecular networking can facilitate the discovery of novel analogs of known compounds and provide insights into biosynthetic pathways. While direct studies on Pseudoanguillosporin A using this specific technique are not extensively documented, the methodology has been successfully applied to the broader study of fungal metabolites, including those from Fusarium species.
Targeted Quantification via LC-MS/MS
For the precise quantification of this compound, a targeted LC-MS/MS approach is often employed. This method offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. The use of a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode is common for targeted quantification.
The development of a targeted LC-MS/MS method involves the optimization of several parameters, including the selection of appropriate precursor and product ions, collision energy, and chromatographic conditions to ensure accurate and reproducible measurements. Stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response, thereby improving the accuracy of quantification.
| Parameter | Typical Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Chromatography | Reversed-phase UPLC/HPLC |
| Internal Standard | Stable isotope-labeled analog of the analyte |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, many fungal secondary metabolites, including potentially this compound, are not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is often necessary to increase their volatility and thermal stability.
Common derivatization reagents include silylating agents (e.g., BSTFA, MSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. The resulting mass spectra can then be used for identification and quantification. The choice of derivatization reagent and reaction conditions is critical and must be optimized for the specific compound of interest.
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis
Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules within a sample without the need for labeling. This method provides valuable information on the localization of secondary metabolites in fungal cultures or infected tissues. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can be used to map the distribution of this compound within a fungal colony or its surrounding environment. mdpi.com
In a typical MALDI-MSI experiment, a thin section of the sample is coated with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analytes. mdpi.com The mass spectrometer then collects spectra from different points across the sample, generating a 2D or 3D map of the analyte's distribution. mdpi.com This can reveal important information about the compound's biological role and interactions.
Strategies for Enhancing Detection Sensitivity in Complex Matrices
Detecting and quantifying low-abundance compounds like this compound in complex environmental or biological samples can be challenging due to matrix effects and the presence of interfering substances. Several strategies can be employed to enhance detection sensitivity:
Sample Preparation: Effective sample preparation is crucial to remove interfering compounds and enrich the analyte of interest. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used for this purpose.
Chromatographic Optimization: Optimizing the LC or GC conditions, such as the column chemistry, mobile phase composition, and gradient profile, can improve the separation of the target analyte from matrix components, thereby reducing ion suppression and enhancing sensitivity.
Advanced MS Techniques: The use of high-resolution mass spectrometers (e.g., Orbitrap, TOF) can help to distinguish the analyte signal from background noise with greater accuracy. Furthermore, techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple quadrupole or hybrid quadrupole-Orbitrap instruments can significantly improve the signal-to-noise ratio for targeted analytes.
Derivatization: As mentioned earlier, derivatization can not only make compounds suitable for GC-MS but can also improve their ionization efficiency in LC-MS, leading to enhanced sensitivity.
By employing these advanced analytical methodologies and optimization strategies, researchers can achieve reliable detection and accurate quantification of this compound, paving the way for a better understanding of its properties and functions.
Ecological Roles and Biotechnological Applications
Role in Microbial Chemical Ecology
The production of secondary metabolites like Pseudoanguillosporin A is a key strategy for fungi to survive and thrive in competitive microbial communities. These compounds mediate a variety of ecological interactions, shaping the structure and function of microbial ecosystems.
In the intricate web of microbial life, competition for resources and space is a constant pressure. Fungi have evolved a sophisticated chemical arsenal (B13267) to gain a competitive edge and defend against antagonistic organisms. This compound, produced by the endophytic fungus Pseudoanguillospora sp., is believed to play a crucial role in these interactions. Its potent antifungal and antibacterial properties suggest that it acts as a chemical defense mechanism, inhibiting the growth of competing microorganisms in its immediate vicinity. This allows Pseudoanguillospora sp. to secure its ecological niche and access to nutrients. The production of such bioactive compounds is a key factor in the competitive success of many endophytic fungi.
Potential as Bio-agrochemicals
The search for effective and environmentally benign alternatives to synthetic pesticides is a major goal in modern agriculture. Natural products, such as this compound, offer a promising avenue for the development of novel bio-agrochemicals.
Research has demonstrated the significant potential of this compound as a biocontrol agent against a range of important plant pathogens. mdpi.com Its broad-spectrum activity makes it a valuable candidate for managing various crop diseases.
This compound has shown the broadest and strongest anti-phytopathogenic activity against several economically important plant pathogens. mdpi.commdpi.com Studies have documented its efficacy against the Gram-negative bacteria Pseudomonas syringae and Xanthomonas campestris, the ascomycete fungus Magnaporthe oryzae (the causal agent of rice blast disease), and the oomycete Phytophthora infestans (the causal agent of late blight in potatoes and tomatoes). mdpi.commdpi.com
Table 1: Documented Anti-phytopathogenic Activity of this compound
| Pathogen Species | Type of Pathogen | Common Disease Caused |
| Pseudomonas syringae | Bacterium | Bacterial blight, spot, and speck diseases |
| Xanthomonas campestris | Bacterium | Black rot in crucifers, bacterial spot |
| Magnaporthe oryzae | Fungus | Rice blast |
| Phytophthora infestans | Oomycete | Late blight of potato and tomato |
The potent and broad-spectrum activity of this compound highlights its potential for development as a natural fungicide and bactericide for crop protection.
The use of bio-agrochemicals derived from natural sources like this compound can significantly contribute to more sustainable agricultural practices. By providing an alternative to synthetic pesticides, these compounds can help to reduce the negative environmental impact of agriculture, including the contamination of soil and water resources and the harm to non-target organisms. Furthermore, the use of biocontrol agents with novel modes of action can be an important tool in managing the development of pesticide resistance in plant pathogens. The exploration of fungal metabolites like this compound is a key step towards a more ecologically balanced and sustainable approach to food production. dntb.gov.ua
Bioprospecting and Discovery from Unique Biomes
The discovery of novel and potent bioactive compounds often relies on the exploration of unique and underexplored environments. The story of this compound is a testament to the value of bioprospecting in such biomes.
This compound was discovered through the investigation of endophytic fungi residing in marine organisms. researchgate.net Specifically, the producing organism, Pseudoanguillospora sp., was isolated from the red algae Polysiphonia sp. collected from the Baltic Sea. sci-hub.se Marine environments, including marine algae and their associated microbial communities, represent a vast and largely untapped resource for the discovery of new natural products. The unique chemical and physical conditions of these habitats can drive the evolution of novel metabolic pathways and the production of unique chemical structures with valuable biological activities. The isolation of this compound from a marine-derived fungus underscores the importance of continued bioprospecting efforts in these unique biomes to uncover new solutions for challenges in medicine and agriculture.
Future Research Directions and Translational Perspectives
Elucidation of Novel Biological Targets and Pathways
A fundamental step in translating a natural product into a therapeutic lead is the identification of its molecular targets and the biological pathways it modulates. For Pseudoanguillosporin A, these remain unknown. Future research must prioritize the deconvolution of its mechanism of action. Biological pathways are sequences of molecular interactions that govern cellular functions, and understanding how a compound interacts with these pathways is crucial. researchgate.net Modern chemoproteomics, which utilizes activity-based probes, offers a powerful method for rapidly identifying functional proteins that interact with small molecules, thereby accelerating the discovery of biosynthetic and signaling pathways. mdpi.com
Furthermore, integrated network analysis and structural modeling can be employed to predict potential drug targets. researchgate.net By analyzing gene or protein expression profiles of cells treated with this compound, researchers can construct protein-protein interaction networks to identify highly interconnected modules and hub proteins that are critical to the compound's effects. researchgate.netnih.gov Such computational approaches, combined with experimental validation, will be instrumental in pinpointing the specific cellular machinery affected by this compound, paving the way for targeted therapeutic development.
Optimization of Biosynthetic Pathways for Scalable Production
Fungal polyketides are a structurally diverse class of compounds synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Assuming this compound is a polyketide, its sustainable supply for extensive research and development will depend on optimizing its biosynthetic pathway. Fungal secondary metabolite biosynthetic genes are often located together in biosynthetic gene clusters (BGCs), which simplifies their identification and manipulation. nih.gov
Future efforts should focus on identifying the PKS and tailoring enzymes responsible for this compound biosynthesis. Once the BGC is identified, several metabolic engineering strategies can be employed for scalable production. wikipedia.org These include:
Promoter Engineering : Replacing the native promoter of a key biosynthetic gene, such as the PKS, with a strong, constitutive promoter to increase expression. researchgate.net
Enhancing Precursor Supply : Overexpressing genes involved in the production of primary metabolites that serve as building blocks for the polyketide chain, such as acetyl-CoA and malonyl-CoA. wikipedia.org
Heterologous Expression : Transferring the entire biosynthetic gene cluster into a more tractable host organism, like Saccharomyces cerevisiae or Aspergillus nidulans, which are better suited for industrial-scale fermentation. researchgate.net
These synthetic biology approaches can overcome the limitations of low yields from the native producer and enable the production of sufficient quantities of this compound for comprehensive pharmacological evaluation. wikipedia.org
Advanced Analytical and Structural Characterization Techniques
While the basic chemical structure of this compound may be known, a deeper understanding of its three-dimensional conformation and dynamic properties is critical for understanding its interaction with biological targets. mdpi.com Advanced analytical techniques are essential for this level of characterization. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are foundational for confirming its structure and identifying related analogs produced by the source organism. nih.gov
Beyond primary structure, future studies should employ a combination of solution NMR studies and computer-based molecular modeling to investigate the conformational preferences of this compound. mdpi.com Understanding the molecule's low-energy conformers can provide crucial insights into the bioactive shape it adopts when binding to a target protein. mdpi.com This conformation-activity relationship is a key aspect of modern drug design and can guide the synthesis of more potent analogs. mdpi.comnih.gov
Integration with Multi-Omics Approaches in Fungal Chemical Biology
The era of multi-omics offers an unprecedented opportunity to understand the biology of fungal secondary metabolites. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound's role and regulation. nih.govnih.gov
A multi-omics strategy could be applied as follows:
Genomics : Sequencing the genome of the producing fungus to identify the putative biosynthetic gene cluster for this compound and other novel natural products. nih.gov
Transcriptomics (RNA-seq) : Analyzing gene expression under different culture conditions to understand when and why the biosynthetic genes for this compound are activated. nih.gov
Proteomics : Identifying the proteins (enzymes) present during active production to confirm the roles of the genes within the cluster. nih.gov
Metabolomics : Profiling the full spectrum of small molecules produced by the fungus to discover related compounds and understand the broader metabolic network in which this compound is embedded.
This integrated approach will not only accelerate the discovery and characterization of novel fungal metabolites but also shed light on their ecological functions and biotechnological potential. nih.gov
Exploration of Broader Pharmacological Spectrum (e.g., uncharacterized activities)
The pharmacological profile of this compound is currently undefined. Natural products derived from fungi are a rich source of bioactive compounds with a wide array of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities. nih.gov Therefore, a crucial future direction is the comprehensive screening of this compound across a diverse range of biological assays.
Systematic evaluation should include testing for cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of pathogenic bacteria and fungi, and antiviral activity against different classes of viruses. Furthermore, screening for more specific activities, such as anti-inflammatory, immunosuppressive, or enzyme-inhibitory effects, could uncover novel therapeutic uses. The diverse biological activities found in other fungal metabolites suggest that this compound may possess valuable pharmacological properties waiting to be discovered. nih.gov
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and purifying Pseudoanguillosporin A from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as silica gel column chromatography, HPLC, or TLC. The endophytic fungal strain Pseudoanguillospora sp. is cultured under controlled conditions, and bioactivity-guided fractionation is used to identify the compound . Structural confirmation requires spectroscopic methods like NMR and MS, with purity validated via HPLC.
Q. How is the absolute configuration of this compound determined experimentally?
- Methodological Answer : Absolute configuration is resolved using electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TDDFT) calculations. X-ray crystallography may also be employed if suitable crystals are obtained. Cross-referencing experimental ECD spectra with computational models ensures accuracy .
Q. What are the key structural features of this compound, and how do they influence bioactivity?
- Methodological Answer : this compound is an isochroman derivative with a unique bicyclic framework. Its bioactivity (e.g., antimicrobial or cytotoxic properties) is hypothesized to arise from functional groups like hydroxyl or epoxide moieties. Structure-activity relationship (SAR) studies involve synthesizing analogs and comparing their biological activity via assays like MIC (minimum inhibitory concentration) or cytotoxicity screens .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may stem from variations in fungal strains, extraction protocols, or assay conditions. To resolve contradictions:
- Standardize experimental protocols : Use identical fungal culture conditions (e.g., media, temperature) and bioassay methodologies.
- Validate purity : Ensure compound identity via spectroscopic and chromatographic cross-checks.
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .
Q. What computational strategies are effective for predicting the biosynthetic pathway of this compound?
- Methodological Answer : Genome mining of the fungal host’s biosynthetic gene clusters (BGCs) combined with tools like antiSMASH or PRISM can predict pathways. Isotopic labeling experiments (e.g., feeding -labeled precursors) and heterologous expression in model organisms (e.g., Aspergillus) validate predictions .
Q. How can the low yield of this compound during synthesis be methodologically addressed?
- Methodological Answer : Optimize fermentation conditions (e.g., pH, aeration, nutrient stress) to enhance fungal production. Semi-synthetic approaches may involve modifying biosynthetic intermediates. For total synthesis, retrosynthetic analysis identifies key steps (e.g., epoxidation or cyclization) where yield improvements are feasible. Statistical tools like Design of Experiments (DoE) can systematically optimize reaction parameters .
Q. What are the challenges in establishing a reliable in vivo model for studying this compound’s pharmacological effects?
- Methodological Answer : Key challenges include:
- Bioavailability : Poor solubility or rapid metabolism may require formulation with carriers (e.g., liposomes).
- Toxicity : Dose-response studies in rodents or zebrafish models are critical.
- Mechanistic clarity : Use transgenic models or RNAi to target pathways hypothesized to interact with the compound. Ethical approval and adherence to animal welfare guidelines (e.g., ARRIVE) are mandatory .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data for this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC/IC values. For high-throughput screening data, apply corrections like the Benjamini-Hochberg procedure to control false discovery rates. Reproducibility is ensured by triplicate experiments and reporting 95% confidence intervals .
Q. How can researchers validate the ecological role of this compound in its native fungal host?
- Methodological Answer : Conduct gene knockout studies (e.g., CRISPR-Cas9) to disrupt its biosynthetic pathway and observe phenotypic changes in the fungus. Comparative metabolomics (LC-MS/MS) before and after knockout identifies secondary metabolites affected by this compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
